molecular formula C12H12N2O2S B6060317 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 543696-70-4

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No. B6060317
CAS RN: 543696-70-4
M. Wt: 248.30 g/mol
InChI Key: ZECZJVHQDCBWEZ-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in various lab experiments to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, and has also been shown to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has a variety of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. This compound has also been found to have antioxidant effects, and has been studied for its potential use in protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound has been found to have relatively low toxicity, making it a potentially safe and effective treatment option. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide. One area of research could focus on further elucidating the compound's mechanism of action, in order to better understand its potential therapeutic applications. Additionally, studies could investigate the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness. Finally, research could explore the potential use of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide in other disease contexts, such as neurological disorders or infectious diseases.

Synthesis Methods

The synthesis of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the reaction of 2-aminobenzoic acid with thiosemicarbazide, followed by cyclization in the presence of acetic anhydride. The resulting compound is then treated with methyl iodide to yield the final product.

Scientific Research Applications

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been found to have potential anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to have anti-inflammatory effects, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-methyl-N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)11(16)14-12-13-10(15)8(2)17-12/h3-6,8H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECZJVHQDCBWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NC(=O)C2=CC=CC=C2C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387860
Record name 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

CAS RN

543696-70-4
Record name 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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